molecular formula C13H9NO4 B6388797 5-(3-Carboxyphenyl)picolinic acid CAS No. 1261905-50-3

5-(3-Carboxyphenyl)picolinic acid

Cat. No.: B6388797
CAS No.: 1261905-50-3
M. Wt: 243.21 g/mol
InChI Key: RJOMHWSTNNHRSL-UHFFFAOYSA-N
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Description

5-(3-Carboxyphenyl)picolinic acid is a compound that has garnered interest in the field of coordination chemistry. It is a derivative of picolinic acid, featuring a carboxyphenyl group attached to the pyridine ring. This compound is known for its ability to form coordination polymers and metal-organic frameworks, making it a valuable building block in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a carboxyphenyl derivative under specific conditions. One common method is the hydrothermal self-assembly process, where the compound is synthesized by reacting picolinic acid with metal salts in the presence of N-donor ligands such as 2,2’-bipyridine or 1,10-phenanthroline . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired coordination polymers.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of hydrothermal synthesis and coordination chemistry are likely applied on a larger scale. The use of metal salts and appropriate ligands under controlled conditions would be scaled up to produce the compound in larger quantities for industrial applications .

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)picolinic acid primarily involves its ability to coordinate with metal ions. The carboxyphenyl and picolinic acid groups provide multiple coordination sites, allowing the compound to form stable complexes with metals. These complexes can exhibit unique properties, such as catalytic activity and luminescence, depending on the metal ions and ligands involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Carboxyphenyl)picolinic acid is unique due to its specific structural arrangement, which allows for the formation of diverse coordination polymers and metal-organic frameworks. Its ability to coordinate with various metals and form stable complexes makes it a versatile compound in materials science and catalysis .

Properties

IUPAC Name

5-(3-carboxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(6-9)10-4-5-11(13(17)18)14-7-10/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOMHWSTNNHRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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